2-(tert-Butyl)isonicotinic acid

Vue d'ensemble

Description

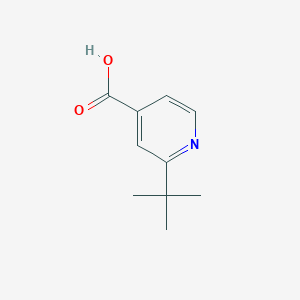

2-(tert-Butyl)isonicotinic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of isonicotinic acid, where a tert-butyl group is attached to the second position of the pyridine ring.

Mécanisme D'action

Mode of Action

It is known that the tert-butyl group can influence the reactivity of compounds in chemical transformations . The tert-butyl group in 2-(tert-Butyl)isonicotinic acid may influence its interaction with its targets, leading to changes in the targets’ function or structure .

Biochemical Pathways

The tert-butyl group has been implicated in various biochemical pathways, including those involved in the biodegradation of certain compounds .

Pharmacokinetics

It is known that the tert-butyl group can influence the pharmacokinetic properties of compounds . For example, tert-butanol, a compound containing a tert-butyl group, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . These properties may influence the bioavailability of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s production for industrial uses may result in its direct release to the environment, potentially affecting its action . Additionally, environmental processes such as dilution, sorption, volatilization, dispersion, and biological degradation can decrease concentrations of the compound in the environment .

Analyse Biochimique

Biochemical Properties

2-(tert-Butyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase . These interactions suggest that this compound may influence the redox state of cells by modulating the activity of these enzymes. Additionally, it has been noted to interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce oxidative stress in HepG2 cells, leading to a reduction in cell viability and DNA fragmentation, which are hallmarks of apoptosis . This compound also influences cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting gene expression and cellular metabolism. The impact on gene expression includes the upregulation of genes involved in antioxidant responses, which may help cells cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, altering their activity and function. For instance, its interaction with glutathione peroxidase and glutathione reductase leads to changes in the redox state of the cell, thereby influencing cellular metabolism and signaling pathways . Additionally, this compound has been observed to modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under inert atmospheric conditions at room temperature . Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and apoptosis in cells, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to induce mild oxidative stress, which can be beneficial in activating cellular defense mechanisms . At higher doses, the compound can cause significant toxicity, leading to adverse effects such as severe oxidative stress, apoptosis, and tissue damage . These findings underscore the importance of determining the appropriate dosage to balance its beneficial and toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox balance. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, which play crucial roles in maintaining the redox state of the cell . Additionally, this compound may influence metabolic flux by altering the levels of key metabolites involved in antioxidant responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its effects on cellular function . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

Méthodes De Préparation

The synthesis of 2-(tert-Butyl)isonicotinic acid can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boronic acids and palladium catalysts under mild conditions . Another approach involves the oxidation of 2-tert-butylpyridine using potassium permanganate (KMnO4) or other oxidizing agents . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-(tert-Butyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like lithium aluminum hydride (LiAlH4), and various catalysts for substitution reactions

Applications De Recherche Scientifique

2-(tert-Butyl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials

Comparaison Avec Des Composés Similaires

2-(tert-Butyl)isonicotinic acid can be compared with other similar compounds, such as:

Isonicotinic acid: The parent compound with a carboxylic acid group at the 4-position of the pyridine ring.

Picolinic acid: An isomer with the carboxylic acid group at the 2-position.

Nicotinic acid: Another isomer with the carboxylic acid group at the 3-position

Activité Biologique

2-(tert-Butyl)isonicotinic acid (CAS No. 91940-84-0) is a derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

- Structural Features : Contains a pyridine ring with a carboxylic acid group and a tert-butyl substituent, which influences its lipophilicity and biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Anti-inflammatory Activity : Studies have shown that derivatives of isonicotinic acid can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this compound have demonstrated significant inhibition of COX-2 activity, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains. Its structural similarities to known antibiotics suggest that it may interfere with bacterial protein synthesis or cell wall integrity. In vitro assays revealed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators .

- Neuroprotective Effects : There is emerging evidence that suggests the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It is hypothesized that its antioxidant capabilities could mitigate oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

- Antibacterial Mechanism : It is postulated that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways, similar to other isonicotinic derivatives.

- Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of intrinsic pathways leading to caspase activation and mitochondrial dysfunction.

Propriétés

IUPAC Name |

2-tert-butylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZKPSVWZIJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351209 | |

| Record name | 2-(tert-Butyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91940-84-0 | |

| Record name | 2-(tert-Butyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.